5,6-Difluoroisoindoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Difluoroisoindoline hydrochloride is a chemical compound with the molecular formula C8H8ClF2N It is a derivative of isoindoline, where two hydrogen atoms in the 5 and 6 positions are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoroisoindoline hydrochloride typically involves the reaction of 5,6-difluoroisoindoline with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The process may involve the use of solvents such as methanol or ethanol and may require refluxing to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoroisoindoline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroisoindoline oxides, while reduction may produce difluoroisoindoline derivatives with reduced functional groups.
Scientific Research Applications
5,6-Difluoroisoindoline hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Difluoroisoindoline hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, affecting their function. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloroisoindoline hydrochloride: Similar structure but with chlorine atoms instead of fluorine.
5,6-Dibromoisoindoline hydrochloride: Similar structure but with bromine atoms instead of fluorine.
5,6-Diiodoisoindoline hydrochloride: Similar structure but with iodine atoms instead of fluorine.
Uniqueness
5,6-Difluoroisoindoline hydrochloride is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and iodo counterparts. These properties make it particularly valuable in various research and industrial applications.
Properties
IUPAC Name |
5,6-difluoro-2,3-dihydro-1H-isoindole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N.ClH/c9-7-1-5-3-11-4-6(5)2-8(7)10;/h1-2,11H,3-4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWVOHSNYJQGBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2CN1)F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820619-19-9 |
Source
|
Record name | 5,6-difluoro-2,3-dihydro-1H-isoindole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.